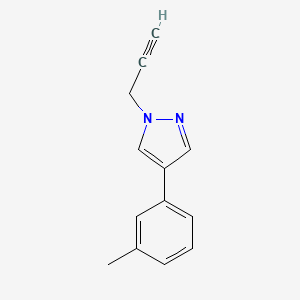

1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

4-(3-methylphenyl)-1-prop-2-ynylpyrazole |

InChI |

InChI=1S/C13H12N2/c1-3-7-15-10-13(9-14-15)12-6-4-5-11(2)8-12/h1,4-6,8-10H,7H2,2H3 |

InChI Key |

JIBXTXQCLBYQOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CN(N=C2)CC#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for the Synthesis of 1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole

The most direct and established pathway for the synthesis of this compound involves a two-step sequence: first, the formation of the 4-(m-tolyl)-1H-pyrazole core, followed by the N-alkylation with a propargyl electrophile.

Step 1: Synthesis of 4-(m-tolyl)-1H-pyrazole

The precursor, 4-(m-tolyl)-1H-pyrazole, is a known chemical intermediate. myskinrecipes.com Its synthesis can be achieved through several classical methods for pyrazole (B372694) ring formation. One common approach is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). For a 4-substituted pyrazole, a suitable starting material would be a 2-(m-tolyl)-1,3-dicarbonyl compound. A more versatile method involves the condensation of (E)-3-(dimethylamino)-2-(m-tolyl)acrylaldehyde with hydrazine hydrate. This reaction proceeds via a condensation-cyclization-elimination sequence to afford the stable 4-aryl-1H-pyrazole.

Step 2: N-Propargylation of 4-(m-tolyl)-1H-pyrazole

The final step is the introduction of the propargyl group onto the pyrazole nitrogen. This is typically achieved through a standard N-alkylation reaction. semanticscholar.orgnih.gov The 4-(m-tolyl)-1H-pyrazole is deprotonated with a suitable base to form the corresponding pyrazolate anion, which then acts as a nucleophile. This anion subsequently reacts with an electrophilic propargyl source, such as propargyl bromide or propargyl chloride, via an SN2 mechanism to yield the target compound. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium tert-butoxide, in an aprotic polar solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). nih.gov

Innovations in Synthetic Strategies Towards this compound

Modern synthetic chemistry emphasizes efficiency, safety, and sustainability. Innovations applicable to the synthesis of this compound focus on catalytic methods and adherence to green chemistry principles.

Catalysis can significantly improve the efficiency of the N-alkylation step.

Phase-Transfer Catalysis (PTC): For the N-propargylation step, phase-transfer catalysis offers a powerful alternative to homogeneous reactions in polar aprotic solvents. Using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether (e.g., 18-crown-6) can facilitate the reaction between the pyrazolate salt (solid phase or aqueous phase) and the propargyl halide (organic phase). researchgate.net This method often allows for milder reaction conditions, reduced reaction times, and the use of less hazardous solvents, sometimes even enabling the reaction to proceed without any solvent. researchgate.net

Transition Metal Catalysis: While more common for N-arylation, palladium- or copper-catalyzed methods can also be adapted for N-alkylation. acs.org For instance, palladium-catalyzed N-allylic alkylation has been demonstrated for pyrazoles, and similar principles could be extended to propargylic substrates under specific conditions. acs.org Silver-catalyzed cyclization of N-propargyl hydrazides to form N-acyl pyrazoles suggests the utility of coinage metals in activating propargylic systems. acs.orgacs.org

Applying green chemistry principles aims to reduce the environmental impact of the synthesis. researchgate.netjetir.org

Atom Economy: Utilizing multicomponent reactions (MCRs) for the initial pyrazole ring formation can maximize atom economy. nih.gov A one-pot synthesis combining the aldehyde, a dicarbonyl equivalent, and hydrazine minimizes waste by reducing intermediate isolation and purification steps.

Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives such as ethanol, water, or ionic liquids is a key focus. nih.govacs.org Microwave-assisted synthesis in aqueous-ethanolic media has proven effective for preparing pyrazole derivatives, often leading to shorter reaction times and higher yields. nih.govnih.gov The use of a milder base like K2CO3 instead of the highly reactive and pyrophoric NaH for the N-alkylation step enhances the safety of the procedure.

Optimized Reaction Conditions and Methodological Refinements for this compound

The yield and purity of the target compound are highly dependent on the reaction conditions for the N-propargylation step. A systematic optimization would involve screening various parameters, as illustrated in the hypothetical table below, which is based on established knowledge of pyrazole N-alkylation. researchgate.netresearchgate.net

| Entry | Base (Equiv.) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | None | 80 | 12 | 75 |

| 2 | NaH (1.2) | DMF | None | 25 | 6 | 88 |

| 3 | K₂CO₃ (2.0) | Toluene | TBAB (10 mol%) | 90 | 8 | 92 |

| 4 | KOH (powdered) (2.0) | None | TBAB (10 mol%) | 60 | 4 | 85 |

| 5 | Cs₂CO₃ (1.5) | Acetonitrile | None | 60 | 5 | 95 |

This table is illustrative, showing a plausible optimization pathway. Generally, stronger bases like NaH can lead to high yields but require stricter anhydrous conditions. Phase-transfer catalysis (Entry 3) can significantly improve yields in less polar solvents. Cesium carbonate (Entry 5) is often found to be highly effective in N-alkylation reactions.

Mechanistic Elucidation of Key Synthetic Steps for the Compound

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Mechanism of Pyrazole Ring Formation (Knorr Synthesis): The formation of the 4-(m-tolyl)-1H-pyrazole ring from a 2-(m-tolyl)-1,3-dicarbonyl compound and hydrazine follows the Knorr pyrazole synthesis pathway. The mechanism involves:

Nucleophilic attack of one nitrogen of hydrazine onto one of the carbonyl carbons.

Condensation and dehydration to form a hydrazone intermediate.

Intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, leading to cyclization.

A final dehydration step to eliminate a molecule of water, resulting in the formation of the aromatic pyrazole ring.

Mechanism of N-Propargylation: The N-alkylation of the pyrazole ring is a classic bimolecular nucleophilic substitution (SN2) reaction.

Deprotonation: The base abstracts the acidic proton from the N-H bond of the pyrazole ring, forming a resonance-stabilized pyrazolate anion. This anion is the active nucleophile.

Nucleophilic Attack: The pyrazolate anion attacks the electrophilic methylene (B1212753) carbon (CH2) of the propargyl halide (e.g., propargyl bromide).

Displacement: The attack occurs in a single concerted step, leading to the formation of a new N-C bond and the displacement of the halide leaving group (e.g., Br⁻). Quantum mechanical calculations on similar systems confirm that steric factors can influence the regioselectivity of alkylation on unsymmetrical pyrazoles, though this is not a factor for the symmetrical 4-(m-tolyl)-1H-pyrazole precursor. wuxiapptec.com

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

The terminal alkyne of the N-propargyl group is a highly versatile functional handle, enabling a wide range of post-synthetic modifications to create a library of novel derivatives.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction, allowing the facile connection of the pyrazole scaffold to any molecule bearing an azide (B81097) group. wikipedia.orginterchim.fr The reaction with an organic azide (R-N₃) in the presence of a copper(I) catalyst yields a stable 1,2,3-triazole ring, linking the pyrazole to the R-group. This method is exceptionally robust and biocompatible.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. researchgate.netnrochemistry.comwikipedia.orglibretexts.org This reaction is a powerful tool for extending the conjugation of the molecule and synthesizing more complex structures.

Mannich Reaction: The acidic terminal alkyne proton can participate in the Mannich reaction, which is a three-component condensation with an aldehyde (often formaldehyde) and a secondary amine. researchgate.netnih.govchemistrysteps.comadichemistry.comwikipedia.org This reaction yields a propargylamine (B41283) derivative, introducing an aminomethyl group adjacent to the triple bond.

Alkyne Hydration and Other Additions: The triple bond can undergo various addition reactions. For example, hydration catalyzed by mercury or gold salts would yield a ketone, providing another route for functionalization.

The table below summarizes some key derivatization reactions.

| Reaction | Reagents | Product Type |

|---|---|---|

| CuAAC Click Chemistry | R-N₃, Cu(I) catalyst (e.g., CuSO₄/Na-Ascorbate) | 1,4-Disubstituted 1,2,3-triazole |

| Sonogashira Coupling | R-X (Aryl/Vinyl Halide), Pd catalyst, Cu(I) cocatalyst, Base | Disubstituted alkyne (Ar-C≡C-CH₂-Pyrazole) |

| Mannich Reaction | CH₂O, R₂NH, Cu(I) catalyst | Propargylamine (R₂N-CH₂-C≡C-CH₂-Pyrazole) |

| Glaser Coupling | Cu(I) or Cu(II) salt, Oxidant (e.g., O₂) | Symmetrical 1,3-diyne (dimer) |

These transformations highlight the synthetic utility of this compound as a versatile building block for constructing a diverse array of more complex molecules for various applications.

Modification at the Prop-2-yn-1-yl Moiety

The propargyl group at the N1-position of the pyrazole ring is a highly versatile functional handle for a range of chemical transformations, including coupling reactions, cycloadditions, and additions to the triple bond.

One of the most prominent modifications of the terminal alkyne is the Sonogashira cross-coupling reaction . This palladium- and copper-co-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. This methodology provides a straightforward route to a diverse array of extended π-conjugated systems. For instance, the coupling with various substituted aryl iodides can be achieved under mild conditions, often employing a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst such as CuI in the presence of a base like triethylamine. The reaction typically proceeds with high yields, offering a modular approach to novel pyrazole derivatives with tailored electronic and photophysical properties.

Another powerful transformation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". nih.govnih.gov This reaction facilitates the regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide. The resulting triazole-linked pyrazole structures are of significant interest in medicinal chemistry and materials science due to their chemical stability and ability to form hydrogen bonds. The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

The terminal alkyne can also participate in Mannich-type reactions . In the presence of a secondary amine and an aldehyde (often formaldehyde), an aminomethyl group can be added to the terminal carbon of the alkyne, yielding a propargylamine derivative. These reactions are typically catalyzed by a copper or other transition metal salt and are valuable for the introduction of basic nitrogen-containing functionalities.

Furthermore, 1,3-dipolar cycloaddition reactions with nitrile imines, generated in situ from hydrazonoyl halides, can be employed to construct a second pyrazole ring, leading to bis-pyrazole systems. researchgate.net The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd(PPh₃)₂Cl₂/CuI, Base | 1-(3-Aryl/Vinylprop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole | researchgate.net |

| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | CuSO₄/Sodium Ascorbate | 1-((1-R-1H-1,2,3-triazol-4-yl)methyl)-4-(m-tolyl)-1H-pyrazole | nih.govnih.govresearchgate.net |

| Mannich Reaction | Secondary Amine, Formaldehyde | Cu(I) or other metal salt | 1-(4-(Dialkylamino)but-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole | derpharmachemica.com |

| 1,3-Dipolar Cycloaddition | Nitrile Imine | Base | Bis-pyrazole derivative | researchgate.net |

Derivatization of the m-tolyl Group

The m-tolyl group at the C4-position of the pyrazole ring is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. The methyl group of the tolyl moiety is an ortho-, para-director and an activating group, thus influencing the regioselectivity of the substitution.

Halogenation of the m-tolyl ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, leading to the introduction of one or more bromine atoms on the aromatic ring. mdpi.com The positions ortho and para to the methyl group are the most likely sites of substitution. Similarly, chlorination and iodination can be performed using reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively. researchgate.net

Nitration of the tolyl group can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. nih.gov This reaction introduces a nitro group onto the aromatic ring, which can serve as a precursor for other functional groups, such as an amino group, through reduction. The directing effect of the methyl group and the pyrazole ring will influence the position of nitration.

Friedel-Crafts reactions offer a pathway to introduce alkyl or acyl groups onto the m-tolyl ring. organic-chemistry.orgrsc.orgnih.gov Friedel-Crafts acylation, for example, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride, would likely lead to the formation of a ketone. The position of acylation will be directed by the existing substituents on the aromatic ring.

Furthermore, the methyl group of the tolyl moiety can undergo oxidation to a carboxylic acid group using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. This transformation provides a route to pyrazole derivatives bearing an additional acidic functional group.

| Reaction Type | Reagents | Potential Product Feature | Reference |

|---|---|---|---|

| Halogenation | NBS, NCS, or NIS | Introduction of Br, Cl, or I | mdpi.comresearchgate.net |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group | nih.gov |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Formation of a ketone | organic-chemistry.orgrsc.orgnih.gov |

| Oxidation | KMnO₄ or H₂CrO₄ | Conversion of methyl to carboxylic acid | researchgate.net |

Substituent Effects on Reaction Outcomes of the Pyrazole Ring

The nature and position of substituents on the pyrazole ring can significantly influence its reactivity and the outcome of chemical reactions. The m-tolyl group at the C4-position and the prop-2-yn-1-yl group at the N1-position of the title compound exert electronic and steric effects that modulate the reactivity of the pyrazole core.

The pyrazole ring is an electron-rich aromatic system. The presence of the m-tolyl group at the C4-position, which is an electron-donating group through inductive and hyperconjugation effects, further increases the electron density of the pyrazole ring. This enhanced nucleophilicity makes the ring more susceptible to electrophilic attack. However, the C4-position is already substituted, so electrophilic substitution on the pyrazole ring itself is less likely. Instead, the electronic effect of the tolyl group will influence the reactivity of the other positions of the pyrazole ring.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic properties of substituted pyrazoles. researchgate.netresearchgate.netufrj.br For instance, the calculated HOMO-LUMO energy gap can be correlated with the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-donating m-tolyl group is expected to raise the HOMO energy level, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity towards electrophiles.

Linear Free Energy Relationships (LFER), such as the Hammett equation, have been applied to quantify the effect of substituents on the reactivity of pyrazole derivatives. chemrxiv.org These studies have shown that the electronic nature of the substituent significantly impacts reaction rates and equilibrium constants for various reactions involving the pyrazole ring. For instance, the acidity of the pyrazole N-H proton (in N-unsubstituted pyrazoles) and the basicity of the pyrazolic nitrogen atoms are influenced by the electronic properties of the substituents. nih.gov

The steric bulk of the m-tolyl and prop-2-yn-1-yl groups can also play a crucial role in directing the outcome of reactions. For example, in reactions involving the pyrazole ring as a nucleophile, the approach of the electrophile may be sterically hindered at certain positions, leading to regioselective transformations.

| Substituent | Position | Electronic Effect | Influence on Reactivity | Reference |

|---|---|---|---|---|

| m-tolyl | C4 | Electron-donating (inductive and hyperconjugation) | Increases electron density of the pyrazole ring, potentially enhancing its nucleophilicity. | researchgate.netnih.gov |

| Prop-2-yn-1-yl | N1 | Weakly electron-withdrawing (sp-hybridized carbon) | Modulates the overall electron density and basicity of the pyrazole ring. | mdpi.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on the Molecular Structure and Conformations of 1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful methods for determining the ground-state geometry and conformational landscape of a molecule. modern-journals.comresearchgate.net For This compound , these calculations involve optimizing the molecular structure to find the lowest energy arrangement of its atoms. This process reveals crucial information about bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Below is a table of hypothetical, yet chemically reasonable, optimized geometric parameters for the molecule, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). nih.govasrjetsjournal.org

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | 1.35 Å |

| Bond Length | C4-C(tolyl) | 1.48 Å |

| Bond Length | N1-C(propargyl) | 1.46 Å |

| Bond Angle | C5-N1-N2 (pyrazole) | 112.0° |

| Bond Angle | C3-C4-C(tolyl) | 128.5° |

| Dihedral Angle | C3-C4-C(tolyl)-C(tolyl) | 45.0° |

Computational Analysis of Electronic Properties and Molecular Orbitals of the Compound

The electronic properties of a molecule are fundamental to its reactivity, stability, and spectroscopic characteristics. nih.gov DFT calculations provide access to the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netschrodinger.com

For This compound , the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) and m-tolyl rings, while the LUMO may have significant contributions from the pyrazole ring and the propargyl group's alkyne functionality.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of the molecule's electronic behavior. asrjetsjournal.orgmdpi.com These include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecule's surface. asrjetsjournal.orgresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.50 | Electron-donating ability |

| ELUMO | -1.20 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.30 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.50 | Ease of electron removal |

| Electron Affinity (A) | 1.20 | Ease of electron acceptance |

| Chemical Hardness (η) | 2.65 | Resistance to deformation of electron cloud |

Prediction of Spectroscopic Signatures for this compound

Computational methods can accurately predict various spectroscopic signatures, which are invaluable for the characterization of new compounds. researchgate.net By calculating the vibrational frequencies and nuclear magnetic shieldings, theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be generated. asrjetsjournal.orgmdpi.com

Vibrational Spectroscopy (IR): A frequency calculation based on the optimized geometry yields the normal modes of vibration. These theoretical frequencies correspond to the absorption bands in an IR spectrum. Key predicted vibrations for this molecule would include:

C≡C stretch from the propargyl group (around 2100-2200 cm⁻¹).

≡C-H stretch from the terminal alkyne (around 3300 cm⁻¹).

C=N and C=C stretching vibrations from the pyrazole and tolyl rings (1400-1600 cm⁻¹).

Aromatic C-H stretches (above 3000 cm⁻¹).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants for each nucleus. asrjetsjournal.org These values can be converted into chemical shifts (δ) by referencing them against a standard (e.g., Tetramethylsilane).

¹H NMR: Predictions would show distinct signals for the protons on the pyrazole ring, the tolyl ring (with characteristic aromatic splitting), the methyl group on the tolyl ring, the methylene (B1212753) (CH₂) of the propargyl group, and the terminal alkyne proton.

¹³C NMR: The calculation would predict chemical shifts for all unique carbon atoms, including the distinct carbons of the pyrazole and tolyl rings, the methyl carbon, and the sp-hybridized carbons of the alkyne. mdpi.comnih.gov

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Alkyne (≡C-H) | 2.5 - 2.8 |

| ¹H | Methylene (-CH₂-) | 5.0 - 5.3 |

| ¹H | Pyrazole Ring | 7.5 - 8.0 |

| ¹H | Tolyl Ring | 7.0 - 7.4 |

| ¹³C | Alkyne (C≡C) | 75 - 85 |

| ¹³C | Methylene (-CH₂-) | 40 - 45 |

| ¹³C | Pyrazole Ring | 110 - 145 |

| ¹³C | Tolyl Ring | 120 - 140 |

Molecular Dynamics Simulations of this compound in Various Environments

While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. eurasianjournals.comprotheragen.ainumberanalytics.com MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and interactions with a solvent environment. rsc.orgbioinformaticsreview.com

A typical MD simulation for This compound would involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic aqueous conditions. rdd.edu.iq The system's trajectory is then simulated for a duration of nanoseconds. bioinformaticsreview.com

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's atomic positions from a reference structure over time. A stable, plateauing RMSD indicates that the molecule has reached an equilibrium conformation in the simulated environment. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or groups of atoms around their average positions. This analysis can highlight the more flexible regions of the molecule, such as the propargyl and tolyl groups, compared to the more rigid pyrazole core. researchgate.net

Solvent Interactions: MD simulations can characterize the interactions between the solute and solvent molecules, such as the formation and lifetime of hydrogen bonds between the pyrazole nitrogens and surrounding water molecules.

These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic setting, which is a prerequisite for studying its interactions with biological targets. researchgate.net

In Silico Prediction of Reactivity and Reaction Pathways for the Compound

Computational chemistry provides powerful tools for predicting the chemical reactivity of a molecule. researchgate.net The electronic properties calculated via DFT, as discussed in section 3.2, are direct indicators of reactivity.

Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO are the primary orbitals involved in chemical reactions. The location of the HOMO indicates the most likely sites for electrophilic attack (where the molecule acts as a nucleophile), while the LUMO's location points to sites for nucleophilic attack (where the molecule acts as an electrophile). researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to reactive sites. The electron-rich regions (negative potential) on the pyrazole nitrogens are predicted to be susceptible to electrophiles, such as in protonation or alkylation reactions.

Reaction Pathway Modeling: For specific reactions, computational methods can be used to model the entire reaction pathway, including transition states. nih.govnih.gov For example, the terminal alkyne of the propargyl group is a versatile functional group that can participate in reactions like click chemistry (cycloadditions) or Sonogashira couplings. nih.gov Theoretical calculations can determine the activation energies for these potential pathways, predicting which reactions are kinetically favorable. researchgate.net

Computational Studies on Potential Ligand-Target Interactions for this compound (excluding in vivo implications)

The pyrazole scaffold is a common feature in molecules designed to interact with biological targets like enzymes and receptors. nih.gov Computational methods, particularly molecular docking, are essential for predicting how a small molecule (ligand) might bind to a protein's active site. researchgate.netijpbs.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijpsr.comasianpubs.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that estimates the binding affinity. researchgate.net

For This compound , a docking study would involve:

Selecting a relevant protein target known to bind pyrazole derivatives (e.g., a kinase, cyclooxygenase, or other enzyme). mdpi.comnih.gov

Preparing the 3D structures of both the protein and the ligand.

Using a docking program (like AutoDock or Glide) to place the ligand into the protein's active site. ijpbs.comresearchgate.net

Analyzing the results, which include the predicted binding affinity (docking score) and the specific interactions formed.

The binding affinity is often reported in kcal/mol, with more negative values indicating a stronger predicted interaction. nih.gov The analysis also reveals key non-covalent interactions, such as:

Hydrogen bonds: Potentially formed between the pyrazole nitrogen atoms and polar residues in the active site.

Hydrophobic interactions: Involving the m-tolyl group and nonpolar protein residues.

π-π stacking: Possible between the aromatic pyrazole/tolyl rings and aromatic residues like Phenylalanine or Tyrosine.

The results of these in silico studies can prioritize compounds for experimental testing and provide hypotheses about the structural basis for their biological activity. chula.ac.th

| Protein Target (Illustrative) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120 | Hydrogen Bond with N2 of Pyrazole |

| Val523 | Hydrophobic with m-tolyl | ||

| Tyr385 | π-π Stacking with Pyrazole Ring |

Pharmacophore Modeling based on the Compound's Structure

Pharmacophore modeling is a pivotal tool in computational chemistry and rational drug design, defining the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather a collection of abstract features that are critical for biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. By understanding the pharmacophore of a compound like this compound, researchers can design new molecules with potentially enhanced activity or screen large databases for compounds with similar interaction capabilities.

The development of a pharmacophore model for this compound is based on the analysis of its distinct structural components: the pyrazole core, the m-tolyl substituent, and the propargyl group. Each of these moieties contributes specific chemical features that are likely to be important for molecular recognition by a biological target.

The central pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a common feature in many biologically active compounds. nih.govmdpi.com One of the nitrogen atoms in the pyrazole ring can act as a hydrogen bond acceptor , a critical feature in many ligand-receptor interactions. The entire ring system also contributes to the molecule's hydrophobic character and can participate in aromatic interactions, such as π-π stacking.

The m-tolyl group , a methyl-substituted phenyl ring, is a significant contributor to the molecule's hydrophobic profile. This group defines a distinct hydrophobic and aromatic region within the pharmacophore. The aromatic ring can engage in π-π or cation-π interactions with complementary residues in a binding pocket, while the methyl group enhances the lipophilicity of this part of the molecule.

A hypothetical pharmacophore model for this compound would, therefore, consist of a combination of these features. The spatial arrangement of these points is dictated by the geometry of the molecule. The model would feature a hydrophobic aromatic feature from the m-tolyl group, a hydrogen bond acceptor feature from the pyrazole ring, and another potential hydrogen bond acceptor and hydrophobic feature from the propargyl group.

The table below summarizes the potential pharmacophoric features derived from the structure of this compound.

| Pharmacophore Feature | Corresponding Structural Moiety | Potential Interaction Type |

|---|---|---|

| Aromatic Ring | m-tolyl group | π-π stacking, Hydrophobic interaction |

| Hydrophobic Center | m-tolyl group, Propargyl group | Hydrophobic interaction |

| Hydrogen Bond Acceptor | Pyrazole ring (Nitrogen atom) | Hydrogen bonding |

| Hydrogen Bond Acceptor (Weak) | Propargyl group (Alkyne π-system) | Hydrogen bonding |

Such a pharmacophore model serves as a valuable blueprint for virtual screening campaigns to identify novel compounds from large chemical libraries that share the same essential interaction features. It can also guide the rational design of new derivatives with modified potency, selectivity, or pharmacokinetic properties.

In Vitro Biological Activity and Mechanistic Elucidation

Assessment of 1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole Activity Against Specific Enzyme Targets (in vitro)

Currently, there is no published data on the enzymatic inhibitory activity of this compound.

Investigation of this compound's Modulation of Cellular Pathways (in vitro)

Information regarding the effect of this specific compound on cellular pathways is not available.

Receptor Binding Profiling of the Compound Using In Vitro Assays

The receptor binding profile for this compound has not been reported.

In Vitro Cellular Cytotoxicity and Selectivity Studies of this compound in Defined Cell Lines

There are no available studies detailing the cytotoxicity or selectivity of this compound in any cell lines.

Exploration of Molecular Mechanisms Underlying the In Vitro Biological Actions of the Compound

The molecular mechanisms of action for this compound have not been elucidated.

Comparative In Vitro Biological Evaluation with Known Pyrazole-Based Agents

No comparative in vitro studies featuring this compound have been published.

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Structural Modifications of the 1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole Core for SAR Derivation

The exploration of the SAR for the this compound scaffold involves systematic modifications at three primary locations: the N1-substituent (the prop-2-yn-1-yl group), the C4-substituent (the m-tolyl group), and the pyrazole (B372694) ring itself.

N1-Substituent Modification: The propargyl group at the N1 position is a key feature, offering a reactive alkyne handle for further chemical modifications (e.g., click chemistry) and influencing the compound's steric and electronic properties. Systematic alterations would include varying the length of the alkyl chain, introducing different functional groups (e.g., hydroxyl, amino), or replacing the alkyne with other unsaturated moieties (e.g., allyl, cyano) or small alkyl groups like methyl. Studies on related N1-alkylated pyrazoles have shown that even minor changes, such as substituting a methyl group for a bulkier benzyl (B1604629) group, can lead to a complete loss of activity in some biological assays. nih.gov This highlights the sensitivity of the N1-position to steric bulk.

C4-Aryl Group Modification: The 4-(m-tolyl) group plays a crucial role in the molecule's interaction with its biological target, likely through hydrophobic and van der Waals interactions. A systematic SAR study would involve:

Positional Isomerism: Moving the methyl group on the phenyl ring from the meta (3-position) to the ortho (2-position) or para (4-position) to probe the spatial requirements of the binding pocket.

Electronic Effects: Replacing the methyl group with electron-donating groups (e.g., methoxy (B1213986), amino) or electron-withdrawing groups (e.g., halogens, nitro, trifluoromethyl) to modulate the electronic character of the aryl ring. Research on analogous 3,5-diphenylpyrazole (B73989) derivatives has demonstrated that introducing carboxyphenyl moieties can enhance activity against specific targets. nih.gov

Ring Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different binding interactions. nih.gov

Pyrazole Core Modification: While maintaining the core pyrazole structure is often central to activity, minor modifications can be explored. This could include the introduction of small substituents (e.g., methyl, halogen) at the C3 or C5 positions of the pyrazole ring. Such modifications can influence the planarity, electronics, and metabolic stability of the core scaffold.

Influence of Substituent Variation on the In Vitro Biological Activity of this compound Analogues

The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. Based on SAR studies of analogous compounds, a hypothetical data table can be constructed to illustrate these effects. For instance, in the context of enzyme inhibition, the following trends might be observed.

| Compound ID | N1-Substituent | C4-Aryl Substituent | Relative In Vitro Potency (IC₅₀) |

|---|---|---|---|

| Parent | Prop-2-yn-1-yl | m-tolyl | 1.0 |

| A-1 | Methyl | m-tolyl | 5.2 |

| A-2 | Benzyl | m-tolyl | >100 (Inactive) |

| B-1 | Prop-2-yn-1-yl | p-tolyl | 0.8 |

| B-2 | Prop-2-yn-1-yl | p-chlorophenyl | 0.5 |

| B-3 | Prop-2-yn-1-yl | p-methoxyphenyl | 1.5 |

| C-1 | Prop-2-yn-1-yl | Phenyl | 1.2 |

Analysis of the Hypothetical Data:

N1-Position: Replacing the propargyl group with a smaller methyl group (A-1) might decrease potency, while a bulkier benzyl group (A-2) could abolish activity altogether, suggesting a sterically constrained binding pocket at this position. nih.gov

C4-Aryl Position: Shifting the methyl group to the para position (B-1) could slightly improve potency. Introducing an electron-withdrawing chlorine atom (B-2) might enhance activity, a common observation in many bioactive molecules. Conversely, an electron-donating methoxy group (B-3) could be detrimental to activity. The unsubstituted phenyl ring (C-1) shows slightly lower potency than the parent compound, indicating a beneficial interaction of the methyl group.

Conformational Analysis and its Impact on SAR of the Compound

Theoretical and experimental studies on similar bi-aryl systems have shown that the rotational barrier between the two rings can be influenced by the substituents. bohrium.com The planarity or non-planarity of the molecule can affect π-π stacking interactions with aromatic residues in a protein target. The propargyl group at N1 also has rotational freedom, and its preferred conformation can impact how the molecule is presented to its biological target. The isolation of different conformational polymorphs for some bioactive pyrazole derivatives underscores that molecular packing and intermolecular interactions can dictate the preferred conformation. mdpi.com A thorough conformational analysis, often employing computational chemistry and X-ray crystallography, is essential to understand the bioactive conformation and refine SAR models.

Rational Design and Synthesis of Novel Pyrazole Derivatives Inspired by this compound

The insights gained from SAR and conformational studies provide a foundation for the rational design of new, potentially more potent and selective analogues. frontiersin.org The pyrazole scaffold is synthetically accessible, allowing for the creation of diverse chemical libraries. nih.gov

A common synthetic route to 4-aryl-1H-pyrazoles involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the N1-substituted pyrazoles, N-alkylation of a pre-formed pyrazole ring is a standard method. nih.gov

Design Strategies:

Scaffold Hopping: Replacing the pyrazole core with other five-membered heterocycles (e.g., isoxazole, thiazole) to explore alternative core structures while retaining key pharmacophoric features.

Bioisosteric Replacement: Substituting the methyl group of the tolyl moiety with bioisosteres like chlorine or a trifluoromethyl group to fine-tune electronic and lipophilic properties.

Fragment-Based Growth: Using the propargyl group as a linker to attach other molecular fragments that could form additional interactions with the target protein, potentially leading to enhanced affinity and selectivity.

The synthesis of such rationally designed compounds would typically involve multi-step sequences, leveraging well-established methodologies in heterocyclic chemistry. ias.ac.in

Development of SAR Models for the this compound Scaffold

To quantify the relationship between the structural features of pyrazole analogues and their biological activity, Quantitative Structure-Activity Relationship (QSAR) models are often developed. researchgate.net These computational models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical equation that can predict the activity of novel compounds.

2D-QSAR: These models correlate 2D structural features with activity. For pyrazole derivatives, descriptors such as molecular weight, logP, and connectivity indices have been used to build predictive models for various biological activities. nih.govacs.org

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models. These methods analyze the steric and electrostatic fields around a series of aligned molecules to identify regions where modifications would likely enhance activity. Such models are invaluable for visualizing the spatial requirements of the receptor and guiding the design of new analogues. benthamdirect.com

5D-QSAR: More advanced methods that consider different induced-fit models of the receptor have also been applied to pyrazole derivatives, providing a more dynamic view of the ligand-receptor interactions. nih.gov

The development of a robust QSAR model for the this compound scaffold would be a powerful tool for prioritizing the synthesis of new derivatives and accelerating the drug discovery process. researchgate.net

Exploratory Applications Beyond Traditional Medicinal Chemistry

Potential of 1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole in Advanced Materials Science

The inherent properties of the pyrazole (B372694) ring, such as thermal stability, aromaticity, and coordinating ability, coupled with the exceptional reactivity of the propargyl moiety, make this compound a prime candidate for the development of novel functional materials.

The terminal alkyne of the propargyl group is an ideal functional handle for incorporation into macromolecular structures. This can be achieved primarily through two strategic pathways: as a functional monomer for polymerization or for post-polymerization modification using click chemistry.

Polymer Functionalization: The most direct application is the covalent attachment of the pyrazole unit onto a pre-existing polymer backbone. Using the highly efficient and orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," polymers bearing azide (B81097) side groups can be readily functionalized with this compound. This process grafts the pyrazole-tolyl moiety onto the polymer, potentially modifying the bulk properties of the material, such as its refractive index, thermal stability, and surface energy.

Monomer for Advanced Polymers: The compound itself can act as a monomer in polymerization reactions. For instance, alkyne metathesis or specific transition-metal-catalyzed polymerizations could yield polymers with pyrazole side chains. These side chains can introduce sites for metal coordination, leading to the formation of metallopolymers with unique electronic or catalytic properties.

The table below illustrates hypothetical changes in polymer properties upon functionalization with the compound.

| Base Polymer | Functionalization Method | Resulting Polymer | Potential Property Enhancement | Projected Application |

|---|---|---|---|---|

| Poly(methyl methacrylate-co-3-azidopropyl methacrylate) | CuAAC Click Chemistry | PMMA grafted with pyrazole-tolyl units | Increased refractive index, enhanced thermal stability | Optical lenses, specialty coatings |

| Poly(4-azidostyrene) | CuAAC Click Chemistry | Polystyrene grafted with pyrazole-tolyl units | Improved metal ion adhesion, modified dielectric constant | Membranes for ion separation, microelectronics |

| This compound (as monomer) | Alkyne Metathesis | Polyalkyne with pyrazole-tolyl side chains | Conductive properties upon doping, catalytic activity | Organic semiconductors, catalytic supports |

Pyrazoles are well-established ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms that can chelate or bridge metal centers. nih.govresearchgate.netnih.gov The structure of this compound allows for the formation of diverse and functional metal complexes.

The pyrazole ring can coordinate to a wide range of transition metals, lanthanides, and main group elements. The m-tolyl group provides steric bulk that can influence the coordination geometry and solubility of the resulting complex. Crucially, the propargyl group can be retained as a reactive site for further modification after complex formation. This allows for the synthesis of more elaborate structures, such as multinuclear complexes or the attachment of the metal complex to a larger framework. For example, a metal complex of this ligand could subsequently be "clicked" onto a polymer or surface.

Furthermore, the ligand could be used to construct coordination polymers or Metal-Organic Frameworks (MOFs). In such materials, the pyrazole would coordinate to the metal ion, while the terminal alkyne could be used in a post-synthetic modification step to introduce additional functionality within the pores of the framework. These materials could have applications in gas storage, catalysis, and chemical sensing.

| Metal Ion | Potential Complex Structure | Potential Properties | Exploratory Application |

|---|---|---|---|

| Palladium(II) | Square planar [Pd(L)2Cl2] | Catalytic activity | Homogeneous catalyst for cross-coupling reactions |

| Copper(II) | Distorted octahedral [Cu(L)2(H2O)2]2+ | Magnetic properties, Lewis acidity | Magnetic materials, catalysts for organic reactions |

| Ruthenium(II) | Octahedral [Ru(L)(bpy)2]2+ | Luminescence, photochemical activity | Photosensitizers, light-emitting devices |

| Zinc(II) | Tetrahedral [Zn(L)2(OAc)2] | Fluorescence | Fluorescent sensor for anions or other metal ions |

Utilization of the Compound as a Building Block or Ligand in Organic Synthesis

The propargyl group is a cornerstone of modern synthetic chemistry, offering a gateway to a vast array of molecular transformations. mdpi.com This makes this compound an exceptionally valuable building block for constructing more complex molecules in a modular fashion. chemscene.com

The terminal alkyne can participate in a variety of high-yield and functional-group-tolerant reactions:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in their own right. This allows the pyrazole moiety to be linked to virtually any molecule that can be functionalized with an azide group.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This is a powerful method for synthesizing complex conjugated systems containing the pyrazole core.

Mannich-type Reactions: The acidic proton of the terminal alkyne can be used in reactions with imines to form propargylamines, which are versatile synthetic intermediates.

Alkyne Hydrofunctionalization: The triple bond can undergo various addition reactions (e.g., hydroamination, hydrothiolation) to install new functional groups, further expanding the synthetic utility of the pyrazole scaffold. nih.gov

The table below summarizes some of the key synthetic transformations possible with this building block.

| Reaction Type | Reactant(s) | Catalyst/Reagent | Product Class | Significance |

|---|---|---|---|---|

| CuAAC (Click Chemistry) | Organic Azide (R-N3) | Cu(I) source | Pyrazole-Triazole Conjugates | Modular synthesis of complex ligands, bioconjugates |

| Sonogashira Coupling | Aryl Halide (Ar-X) | Pd catalyst, Cu(I) co-catalyst, base | Aryl-Alkynyl Pyrazoles | Creation of extended π-conjugated systems for electronics |

| Allenylation | Pyrazolones | Acid catalyst (e.g., TsOH) | Pyrazole-Allene Adducts | Access to axially chiral structures and unique scaffolds. rsc.org |

| Cycloaddition | Nitrones, Diazo compounds | Thermal or catalytic | Fused Heterocyclic Systems | Rapid construction of complex polycyclic molecules |

Exploration of this compound in Analytical Chemistry Method Development

The combination of a potentially fluorescent pyrazole-aryl core with a reactive "handle" makes this molecule an attractive candidate for the development of chemical probes and sensors. globalresearchonline.net The m-tolyl group can enhance fluorescence quantum yield and tune the emission wavelength compared to an unsubstituted phenyl ring. The propargyl group provides a site for covalent attachment to other molecules or surfaces while minimally impacting the electronic properties of the fluorophore.

A primary application would be in the design of fluorescent probes for bio-imaging or chemical sensing. For instance, the molecule could be "clicked" onto a biomolecule (e.g., a protein or peptide) that targets a specific cellular location or event. The pyrazole's fluorescence would then report on the location or concentration of that target.

Alternatively, the pyrazole nitrogen atoms could act as a chelating center for specific metal ions. Binding of a target metal ion could lead to a change in the fluorescence signal (e.g., "turn-on" or "turn-off" fluorescence), forming the basis of a selective sensor. The workflow for developing such a sensor is outlined below.

| Development Step | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| 1. Probe Synthesis | Prepare the core sensing molecule. | Synthesize this compound. | Pure compound with characterized photophysical properties. |

| 2. Target Conjugation | Attach the probe to a recognition element. | Use CuAAC to conjugate the probe to an azide-modified peptide. | Fluorescently labeled peptide. |

| 3. In Vitro Testing | Evaluate the probe's response and selectivity. | Titrate the probe with various metal ions and measure fluorescence changes. | Determination of binding affinity and selectivity for a target ion. |

| 4. Application | Use the probe for detection. | Apply the probe in a buffered solution or cell culture to detect the target. | Quantitative or qualitative detection of the target analyte via fluorescence microscopy or spectroscopy. |

Emerging Research Directions and Future Perspectives

Integration of High-Throughput Screening Methodologies in Research on 1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid assessment of large numbers of compounds for biological activity or desired physical properties. ewadirect.com For this compound, the integration of HTS can significantly accelerate the identification of its potential therapeutic applications. By screening this compound against a wide array of biological targets, such as enzymes and receptors, researchers can efficiently identify potential "hits" for further investigation. researchgate.netnih.gov

Virtual high-throughput screening, which utilizes computational models to predict the interaction between a compound and a biological target, offers a cost-effective and rapid preliminary screening method. ewadirect.com This can be followed by experimental HTS assays to validate the computational predictions. The unique structural features of this compound, including the reactive propargyl group, make it a candidate for a variety of biological interactions that can be explored through HTS.

Table 1: Potential High-Throughput Screening Applications for this compound

| Screening Target | Potential Application | Rationale |

| Kinase Inhibition | Anticancer Therapy | Many pyrazole (B372694) derivatives exhibit kinase inhibitory activity. nih.govnih.gov |

| GPCR Binding | Neurological Disorders | The pyrazole scaffold is present in compounds targeting G-protein coupled receptors. |

| Enzyme Inhibition | Anti-inflammatory Agents | Pyrazole-based compounds have shown potential as inhibitors of inflammatory enzymes. nih.gov |

| Antimicrobial Activity | Infectious Diseases | The pyrazole nucleus is a common feature in various antimicrobial agents. pharmatutor.org |

Challenges and Opportunities in the Advancement of Pyrazole-Based Compound Research

Despite the broad therapeutic potential of pyrazole derivatives, their research and development are not without challenges. One of the primary hurdles is the development of efficient and safe synthetic methods. mdpi.com Traditional batch synthesis methods can be time-consuming and may involve hazardous reagents. However, the emergence of flow chemistry presents a significant opportunity to overcome these limitations by providing a safer, more efficient, and scalable method for synthesizing pyrazole derivatives like this compound. mdpi.com

Another challenge lies in understanding the structure-activity relationships (SAR) of substituted pyrazoles. nih.gov The biological activity of a pyrazole compound is highly dependent on the nature and position of its substituents. mdpi.com For this compound, a key opportunity lies in systematically modifying the tolyl and propargyl groups to explore how these changes affect its biological activity, leading to the design of more potent and selective compounds.

Prospective Research Avenues for this compound in Novel Academic Fields

The unique chemical structure of this compound, particularly the presence of a terminal alkyne in the propargyl group, opens up prospective research avenues in several novel academic fields beyond traditional medicinal chemistry.

In the field of materials science , the alkyne functionality can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize novel polymers and functional materials. This could lead to the development of new materials with unique optical, electronic, or thermal properties.

In chemical biology , the propargyl group can serve as a bioorthogonal handle. This would allow for the labeling and tracking of molecules containing the this compound scaffold within living systems, providing valuable insights into their mechanism of action and biological fate.

Furthermore, the pyrazole core is a versatile ligand in coordination chemistry . nih.gov Research into the coordination of this compound with various metal ions could lead to the development of new catalysts or metal-organic frameworks (MOFs) with interesting properties and applications.

Role of Interdisciplinary Collaborations in Driving Future Research on the Compound

The future advancement of research on this compound will heavily rely on interdisciplinary collaborations. researchgate.net The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

Table 2: Examples of Interdisciplinary Collaborations for Research on this compound

| Collaborating Fields | Research Focus | Potential Outcome |

| Organic Chemistry & Chemical Engineering | Process Optimization | Development of efficient and scalable synthesis methods using flow chemistry. mdpi.com |

| Medicinal Chemistry & Computational Biology | Drug Discovery | Identification of novel biological targets and rational design of more potent analogues. researchgate.net |

| Materials Science & Organic Synthesis | Novel Materials | Creation of new polymers and functional materials through "click chemistry". |

| Chemical Biology & Pharmacology | Mechanistic Studies | Elucidation of the mechanism of action of the compound in biological systems. |

By fostering collaborations between chemists, biologists, engineers, and computational scientists, a more comprehensive understanding of the properties and potential applications of this compound can be achieved, paving the way for innovative discoveries and advancements.

Q & A

Q. What are the standard synthetic routes for 1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole, and what intermediates are critical?

The compound can be synthesized via cyclocondensation or regioselective coupling. For example, cyclocondensation of hydrazine derivatives with propiolic acid esters under basic conditions yields pyrazole intermediates. A key step involves introducing the prop-2-yn-1-yl group via alkyne coupling using Sonogashira or copper-catalyzed conditions . Critical intermediates include 4-(m-tolyl)-1H-pyrazole and its halogenated derivatives (e.g., 4-iodo or bromo analogs), which facilitate subsequent alkyne functionalization. Reaction conditions typically require anhydrous solvents (e.g., THF or DMF) and temperatures of 60–100°C for 12–24 hours .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

- NMR Spectroscopy : and NMR are essential for confirming substituent positions. For instance, the prop-2-yn-1-yl group shows a triplet at ~2.5 ppm () and a carbon signal at ~70 ppm () for the alkyne moiety .

- IR Spectroscopy : Stretching vibrations for the alkyne C≡C bond appear near 2100–2250 cm, while aromatic C-H (m-tolyl) signals occur at ~3000 cm .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, distinguishing between regioisomers .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of this compound?

Regioselectivity in pyrazole synthesis is influenced by precursor design. For example, using N-tosylhydrazones with electron-withdrawing groups directs coupling to the pyrazole’s C4 position. In one approach, 3-arylsydnones react with 1,1-dihalo-alkenes under Pd catalysis to yield 4-halo intermediates, which are then substituted with prop-2-yn-1-yl groups. Solvent polarity (e.g., DMF vs. toluene) and temperature gradients (e.g., 0°C to room temperature) minimize side reactions . Computational modeling (DFT) can predict regioselectivity trends by analyzing transition-state energies .

Q. What role do the prop-2-yn-1-yl and m-tolyl groups play in modulating biological activity?

The prop-2-yn-1-yl group enhances metabolic stability and enables click chemistry for bioconjugation, while the m-tolyl substituent contributes to hydrophobic interactions in enzyme binding pockets. Comparative studies of analogs (e.g., replacing m-tolyl with p-fluorophenyl) show reduced antimicrobial activity, suggesting that electron-donating groups at the meta position improve target affinity. In vitro assays (e.g., MIC tests against S. aureus) demonstrate that these substituents synergize to inhibit bacterial growth at concentrations ≤10 µg/mL .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Loading : Reducing Pd or Cu catalyst concentrations to 0.5–2 mol% minimizes costs without compromising efficiency .

- Workup Protocols : Liquid-liquid extraction with ethyl acetate/water followed by column chromatography (silica gel, hexane/EtOAc) achieves >95% purity.

- Microwave Assistance : Shortening reaction times (e.g., 2 hours vs. 24 hours) via microwave irradiation improves throughput .

Q. How do structural modifications impact the compound’s reactivity in further functionalization?

The alkyne group enables Huisgen cycloaddition with azides to form triazole hybrids, useful in drug discovery. For example, copper-catalyzed "click" reactions with 4-azido-m-xylene yield triazole-pyrazole hybrids with enhanced anticancer activity (IC values <5 µM in HeLa cells) . Conversely, oxidation of the alkyne to a ketone (using HgSO/HSO) generates electrophilic sites for nucleophilic aromatic substitution .

Methodological Considerations

- Contradictions in Data : Some studies report conflicting yields (e.g., 50% vs. 75%) for identical reactions, likely due to trace moisture or oxygen sensitivity. Strict anhydrous conditions and inert atmospheres (N/Ar) are critical .

- Analytical Challenges : Overlapping NMR signals (e.g., m-tolyl methyl and alkyne protons) require advanced techniques like 2D-COSY or HSQC for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.